N-(1-Phenylethyl)guanidine hydrochloride
Description
Overview of Substituted Guanidines in Contemporary Chemical Research
Guanidine (B92328), a compound featuring a central carbon atom bonded to three nitrogen atoms, forms the structural core of a versatile class of molecules known as substituted guanidines. These nitrogen-rich compounds are recognized primarily as very strong organic bases, often referred to as 'superbases'. thieme-connect.comencyclopedia.pub The corresponding protonated form, the guanidinium (B1211019) cation, exhibits significant stability due to the delocalization of the positive charge across the three nitrogen atoms. encyclopedia.pub
In contemporary chemical research, substituted guanidines are of significant interest for their diverse applications. mdpi.com Over the past two decades, they have emerged as powerful organocatalysts, prized for their strong basicity and their ability to act as hydrogen-bond donors. thieme-connect.comrsc.org This dual functionality allows them to activate substrates through unique mechanisms, such as forming hydrogen-bonded ion pairs, which facilitates a variety of organic transformations. thieme-connect.comiranarze.ir Consequently, chiral guanidine derivatives have been successfully employed in numerous asymmetric reactions, including Michael additions, Henry reactions, Mannich reactions, and Strecker reactions. iranarze.ir
The utility of substituted guanidines extends beyond organocatalysis. They are investigated in medicinal chemistry as potential drug candidates, in material science for the development of polyelectrolytes, and as ligands for metal complexes in organometallic chemistry. encyclopedia.pubmdpi.com The design and synthesis of novel guanidine catalysts with tailored properties remain a challenging yet highly active field of research, promising new solutions for complex chemical transformations. thieme-connect.com
Significance of the Chiral 1-Phenylethyl Moiety in Asymmetric Synthesis
Asymmetric synthesis is a critical field in modern chemistry focused on the selective production of one enantiomer of a chiral molecule. chiralpedia.com Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the function of many biologically active compounds, particularly in pharmaceuticals and agrochemicals. chiralpedia.comacs.org The use of chiral catalysts is a primary strategy to achieve high enantioselectivity in chemical reactions. chiralpedia.com These catalysts, which can be transition-metal complexes, enzymes, or small organic molecules, create a chiral environment that favors the formation of one specific stereoisomer. chiralpedia.com
The 1-phenylethyl group is a widely utilized chiral moiety in the field of asymmetric synthesis. Derived from 1-phenylethylamine (B125046), this structural unit can be incorporated into catalysts and auxiliaries to effectively transfer stereochemical information during a reaction. Chiral amines and their derivatives are considered key structural motifs in a vast number of natural products and synthetic compounds with significant biological activity. acs.org
Specifically, chiral guanidines have been developed using (R)-(+)-1-phenylethylamine as a foundational chiral building block. iranarze.ir The presence of the stereogenic center on the 1-phenylethyl group within the catalyst structure is crucial for determining the stereochemical outcome of the reaction, enabling the synthesis of products with high enantiomeric purity. iranarze.iracs.org The strategic placement of this moiety allows for precise control over the three-dimensional arrangement of atoms in the newly formed molecule.
Academic Context of N-(1-Phenylethyl)guanidine Hydrochloride and Related Derivatives
This compound is the salt form of the parent base, N-(1-phenylethyl)guanidine. Its academic significance lies primarily in its application within the field of asymmetric organocatalysis. The compound combines the potent basicity and hydrogen-bonding capabilities of the guanidine core with the stereodirecting influence of the chiral 1-phenylethyl group.
Research in this area has focused on the synthesis and application of chiral guanidine catalysts derived from chiral amines like 1-phenylethylamine. iranarze.ir For instance, a chiral guanidine based on (R)-(+)-1-phenylethylamine was developed and studied for its catalytic activity in the asymmetric addition of nitroalkanes to aldehydes. iranarze.ir The introduction of an electron-withdrawing group attached to the guanidine moiety can increase the acidity of the N-H bonds, leading to the creation of new organocatalysts that function as strong hydrogen bond donors. iranarze.ir
The hydrochloride salt form is common for guanidine derivatives, as it often enhances the stability and simplifies the handling of these highly basic compounds. While guanidine hydrochloride itself is widely known as a potent chaotropic agent used in protein denaturation studies, the academic interest in this compound is centered on its role as a chiral precursor or a direct catalyst in asymmetric synthesis. iranarze.irwikipedia.orgchemicalbook.com Researchers have explored its use in reactions like the Pictet-Spengler reaction, aiming to achieve good chemical yields and effective transfer of chirality. iranarze.ir The development of such derivatives is part of a broader effort to expand the toolkit of effective and enantioselective chiral organocatalysts. rsc.orgiranarze.ir
Data Tables
Table 1: Physicochemical Properties of this compound This table presents key properties of the title compound based on available data.
| Property | Value | Source |
| CAS Number | 14317-41-0 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₃N₃ · HCl | sigmaaldrich.com |
| Molecular Weight | 199.68 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | ~95% | sigmaaldrich.com |
| InChI Key | XCEVGQBJVMVXTJ-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Examples of Chiral Guanidine Catalysts in Asymmetric Reactions This interactive table showcases different types of chiral guanidine catalysts and their applications.
| Catalyst Type | Originating Scaffold / Precursor | Example Application | Reference |
| Acyclic Guanidine | (R)-(+)-1-Phenylethylamine | Asymmetric addition of nitroalkanes to aldehydes | iranarze.ir |
| Dipeptide Guanidine | Lipton's Dipeptide | Asymmetric Strecker reaction | iranarze.ir |
| Bicyclic Guanidine | Corey's Bicyclic System | Asymmetric Strecker reaction | iranarze.ir |
| Binaphthyl-based Guanidine | Terada's BINOL-derived system | General Asymmetric Synthesis | thieme-connect.comiranarze.ir |
| Tartrate-derived Guanidine | Wang's Tartrate System | Diastereoselective Michael addition | iranarze.ir |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-phenylethyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEVGQBJVMVXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1 Phenylethyl Guanidine Hydrochloride and Its Chiral Derivatives
Classical and Established Synthetic Routes to N-Substituted Guanidines
Traditional methods for the synthesis of N-substituted guanidines often rely on the reaction of an amine with a guanylating agent. These established routes, while sometimes requiring harsh conditions or the use of toxic reagents, form the foundation of guanidine (B92328) synthesis.
Synthesis via Chloro-formamidines for Chiral Guanidinium (B1211019) Salts
The use of chloro-formamidinium salts as reactive intermediates is a well-established method for the preparation of guanidines. These reagents serve as effective guanylating agents, reacting with primary and secondary amines to afford the corresponding guanidinium salts. For instance, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), a derivative of a cyclic urea, has been utilized as a guanylating agent that reacts with a variety of amines to yield the desired guanidine derivatives. scholaris.ca The reaction proceeds by the displacement of the chlorine atom by the amine, forming the C-N bond of the guanidine. nih.gov
Another classical approach involves the use of chloroformamidine (B3279071) hydrochloride. This reagent is particularly useful for the synthesis of guanidines from electron-deficient aromatic amines. documentsdelivered.com The general principle involves the reaction of the amine with the chloroformamidine salt, leading to the formation of the substituted guanidine hydrochloride. While specific examples for the synthesis of N-(1-Phenylethyl)guanidine hydrochloride using this method are not extensively detailed in recent literature, the general applicability to primary amines suggests its viability.
Cyanamide-Based Synthesis Protocols
Cyanamide (B42294) and its derivatives are fundamental building blocks in the synthesis of N-substituted guanidines. These protocols typically involve the addition of an amine to the cyano group of a cyanamide derivative.
A common approach is the reaction of an amine hydrochloride with an N-disubstituted cyanamide in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like chlorobenzene (B131634) at reflux. google.com A more direct method involves the reaction of a primary amine, such as 1-phenylethylamine (B125046), with cyanamide itself. This reaction can be facilitated by heating the components, often in the presence of a catalyst or an acid. researchgate.netmdpi.com For instance, the synthesis of N-substituted guanidine hydrochlorides can be achieved by refluxing a 1:1 mixture of cyanamide and the appropriate amine hydrochloride in water, with the pH adjusted to 8-9. thieme.com
The reaction of N-arylcyanamides with primary or secondary alkylamines, catalyzed by copper(I) iodide, provides a direct route to N,N'-disubstituted guanidine derivatives. researchgate.net While this method is described for N-arylcyanamides, its principles can be extended to the synthesis of N-alkyl-N'-aryl guanidines.
| Reactants | Conditions | Product | Yield | Reference |
| Amine hydrochloride, N-disubstituted cyanamide | Anhydrous AlCl₃, Chlorobenzene, reflux | Trisubstituted guanidine | Low | google.com |
| Cyanamide, Amine hydrochloride | Water, pH 8-9, reflux | N-substituted guanidine hydrochloride | Not specified | thieme.com |
| N-arylcyanamide, Alkylamine | CuI, Xantphos, DMF | N-alkyl-N'-arylguanidine | Not specified | researchgate.net |
Stereoselective Synthesis of Enantiopure N-(1-Phenylethyl)guanidines
The synthesis of enantiomerically pure N-(1-Phenylethyl)guanidines is crucial for applications in asymmetric catalysis and for the preparation of chiral drugs. These methods primarily leverage the use of optically active starting materials.
Utilization of Optically Active 1-Phenylethylamine Precursors
The most direct approach to enantiopure N-(1-Phenylethyl)guanidines involves the use of optically active (R)- or (S)-1-phenylethylamine as the starting material. The chirality of the amine is transferred to the final guanidine product. The synthesis of chiral guanidines and their corresponding guanidinium salts has been successfully achieved using this strategy. organic-chemistry.org
The reaction conditions are similar to the non-stereoselective cyanamide-based methods, where the chiral amine is reacted with a guanylating agent. The resulting product is the corresponding chiral N-(1-phenylethyl)guanidine, which can then be converted to its hydrochloride salt. The stereochemical integrity of the 1-phenylethyl group is typically maintained throughout the reaction sequence. The preparation of N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine has been achieved through the condensation of acetophenone (B1666503) with 4-aminodiphenylamine followed by catalytic hydrogenation, a process that can be adapted for chiral synthesis by using a chiral reducing agent or resolving the intermediate. google.comwipo.int
Directed stereoselective guanidinylation of alkenes represents another advanced strategy for creating cyclic guanidines, where the guanidine unit is delivered with a high degree of stereocontrol. nih.gov
Stepwise Functionalization and N-Alkylation Strategies (e.g., N-Methylation)
Further diversification of the N-(1-phenylethyl)guanidine scaffold can be achieved through stepwise functionalization, such as N-alkylation. This allows for the introduction of additional substituents on the guanidine nitrogen atoms.
A common strategy for N-alkylation involves the use of a protected guanidine derivative. For example, carbamate-protected guanidines can be efficiently alkylated with various alkyl halides under phase-transfer catalysis conditions. researchgate.netresearchgate.net This method proceeds via deprotonation of the acidic N-carbamate hydrogen, followed by nucleophilic attack on the alkyl halide. This approach is tolerant of a wide range of functional groups on both the guanidine and the alkylating agent.
For the specific case of N-methylation, a methyl halide or another methylating agent would be used. While direct N-methylation of N-(1-phenylethyl)guanidine is not explicitly detailed, the general applicability of these alkylation methods to protected N-substituted guanidines provides a viable route to compounds such as N-methyl-N'-(1-phenylethyl)guanidine. An alternative approach to obtaining N-alkylated analogs involves a multi-step sequence that may include Suzuki coupling and Buchwald amidation, particularly when direct alkylation is challenging. nih.gov
| Reactants | Conditions | Product | Yield | Reference |
| Carbamate-protected guanidine, Alkyl halide | Tetrabutylammonium salt (catalyst), Biphasic conditions | N-alkylated guanidine | High | researchgate.netresearchgate.net |
| Triflate, 2-bromophenylboronic acid, then amine | Suzuki coupling, then EDCI coupling | N-alkylated amide (intermediate) | 65-75% (for amidation) | nih.gov |
Modern One-Pot and Diversified Synthetic Approaches
To improve efficiency and reduce the number of synthetic steps, modern one-pot procedures have been developed for the synthesis of N,N'-disubstituted guanidines. These methods often involve the in-situ formation of a reactive intermediate that is then trapped by an amine.
One such approach is the sequential one-pot synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. This strategy provides access to a diverse range of guanidines in good yields under mild conditions. nih.govresearchgate.net Another versatile one-pot method utilizes carbamoyl (B1232498) isothiocyanates as starting materials. organic-chemistry.org These react with a primary amine to form a thiourea (B124793) intermediate, which is then coupled with a second amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to yield the disubstituted guanidine. organic-chemistry.org
Furthermore, a novel one-pot reaction involving an olefin, a cyanamide, an amine, and N-bromosuccinimide (NBS) has been reported for the synthesis of various guanidine derivatives with good yields. organic-chemistry.org These modern approaches offer significant advantages in terms of operational simplicity and substrate scope, providing efficient routes to complex guanidine structures.
One-Pot Synthesis from N-Chlorophthalimide, Isocyanides, and Amines
A versatile one-pot method allows for the synthesis of diverse N,N'-disubstituted guanidines from three components: N-chlorophthalimide, an isocyanide, and an amine. u-szeged.hu This reaction proceeds through an N-phthaloyl-guanidine intermediate. When 1-phenylethylamine is used as the amine component, this method yields N-(1-Phenylethyl)guanidine derivatives.
The process is initiated by the reaction of N-chlorophthalimide with the isocyanide, which forms a reactive intermediate. The subsequent addition of an amine, such as (R)- or (S)-1-phenylethylamine, leads to the formation of the corresponding N,N'-disubstituted N-phthaloyl-guanidine. The final step involves the removal of the phthaloyl group to yield the desired guanidine, which can be isolated as its hydrochloride salt. This one-pot approach is efficient for creating a library of guanidines with varied substituents. u-szeged.hu
Table 1: Reactants in One-Pot Guanidine Synthesis
| Component | Role | Example |
|---|---|---|
| N-Chlorophthalimide | Activator/Source of "electrophilic nitrogen" | N-Chlorophthalimide |
| Isocyanide | Carbon source for the guanidine core | Tosylmethyl isocyanide (TosMIC) |
Preparation of Specific N,N'-Substituted Guanidines with Aromatic Systems (e.g., Pyrimidine-based derivatives)
The synthesis of N,N'-disubstituted guanidines featuring an aromatic system, such as a pyrimidine (B1678525) ring, can be achieved through the acid-promoted amination of a pyrimidine-bearing cyanamide. researchgate.net This method is particularly useful for producing compounds where one of the guanidine nitrogens is substituted with a pyrimidine group and the other with a different moiety, such as a 1-phenylethyl group.
In a typical procedure, a pyrimidine-cyanamide precursor is treated with an amine in the presence of an acid catalyst like hydrochloric acid (HCl). researchgate.net The use of HCl not only facilitates the reaction but also directly produces the final guanidine as its hydrochloride salt. By selecting a chiral amine like (R)- or (S)-1-phenylethylamine, chiral N-(pyrimidine)-N'-(1-phenylethyl)guanidine hydrochloride can be synthesized. Researchers have successfully synthesized and characterized a series of these guanidines, varying the amine substituents to study their structural and electronic properties. researchgate.net The pyrimidine moiety is often selected for its role as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov
Table 2: Synthesis of Pyrimidine-Based Guanidines
| Reactant 1 | Reactant 2 | Catalyst | Product Structure |
|---|---|---|---|
| 4,6-dimethylpyrimidine-2-cyanamide | (R)-1-Phenylethylamine | HCl | N-(4,6-dimethylpyrimidin-2-yl)-N'-(1-phenylethyl)guanidine hydrochloride |
Synthesis of Guanidine-Thiourea Organocatalysts Incorporating 1-Phenylethyl Moieties
Bifunctional organocatalysts that combine a guanidine and a thiourea moiety on a chiral scaffold have emerged as powerful tools in asymmetric synthesis. nih.govbeilstein-journals.orgwikipedia.org The synthesis of these complex molecules often incorporates a 1-phenylethyl group to impart chirality and influence the catalytic activity. nih.govbeilstein-journals.org
A common synthetic route involves a multi-step process: nih.govbeilstein-journals.org
Thiourea Formation: The synthesis begins with the reaction between a chiral diamine, such as (S,S)-1,2-diaminocyclohexane, and (R)-1-phenylethyl isothiocyanate. This step selectively forms a primary amine-thiourea, where the chiral 1-phenylethyl group is attached to one of the thiourea nitrogens. nih.govbeilstein-journals.org
Guanidinylation: The remaining primary amine group of the thiourea intermediate is then converted into a guanidine. This is achieved by reacting it with a guanidinylating reagent, for example, N,N′-di-Boc-N″-triflylguanidine. This step yields a protected guanidine-thiourea compound. nih.govbeilstein-journals.org
Deprotection: The final step is the removal of the protecting groups (e.g., Boc groups) from the guanidine moiety. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), to afford the final guanidine-thiourea organocatalyst as its corresponding salt. nih.govbeilstein-journals.org
These catalysts leverage the basicity of the guanidine group to activate one reactant and the hydrogen-bonding ability of the thiourea group to activate another, enabling highly controlled asymmetric transformations. nih.govresearchgate.net
Table 3: Synthetic Scheme for a Guanidine-Thiourea Catalyst
| Step | Reactants | Key Intermediate/Product |
|---|---|---|
| 1 | (S,S)-1,2-Diaminocyclohexane + (R)-1-Phenylethyl isothiocyanate | Primary amine-thiourea incorporating the 1-phenylethyl moiety nih.gov |
| 2 | Primary amine-thiourea + N,N′-di-Boc-N″-triflylguanidine | Boc-protected guanidine-thiourea intermediate nih.govbeilstein-journals.org |
Structural and Spectroscopic Elucidation of N 1 Phenylethyl Guanidine Hydrochloride and Analogues
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, revealing details about tautomeric forms, molecular geometry, and the forces that govern crystal packing.
In the solid state, the guanidine (B92328) moiety of N-(1-Phenylethyl)guanidine hydrochloride is expected to be protonated, existing as a guanidinium (B1211019) cation. This cation is characterized by a planar Y-shaped C(N)₃ core due to the delocalization of the positive charge across the three nitrogen atoms through resonance. wikipedia.org This delocalization results in C-N bond lengths that are intermediate between a single and a double bond. Studies on various N,N'-substituted guanidines show that the geometry around the C-N bonds can lead to different isomers (e.g., cis-trans or cis-cis), and the preferred form is influenced by the electronic properties of the substituents and the hydrogen bonding patterns within the crystal. nih.govnih.gov
For instance, in a series of N,N'-substituted guanidines, those with less electron-withdrawing substituents tend to adopt a cis-trans geometry, while those with more electron-deficient groups favor a cis-cis arrangement. researchgate.netmdpi.com For this compound, the phenylethyl group is not strongly electron-withdrawing, suggesting a likelihood of the common trans or cis-trans arrangements found in many simple guanidinium salts.
The geometry of the guanidinium cation itself is typically planar and symmetrical. In the crystal structure of the parent guanidinium chloride, the C-N bond lengths are nearly identical, and the N-C-N angles are all close to 120°, reflecting its D₃h symmetry in an ideal state, though this can be slightly distorted by crystal packing forces. wikipedia.org
Table 1: Representative Crystallographic Data for the Guanidinium Cation (Data derived from studies on guanidinium salts)
| Parameter | Typical Value Range | Description |
| C-N Bond Length | 1.32 - 1.34 Å | Intermediate between C-N single (1.47 Å) and C=N double (1.27 Å) bonds, indicating charge delocalization. |
| N-C-N Bond Angle | 118 - 121° | Close to the ideal 120° for sp² hybridization, confirming planarity. |
| Torsion Angles | ~0° or ~180° | The C(N)₃ core is planar. |
This table presents typical values for the guanidinium group based on studies of various guanidinium salts and serves as a reference for the expected geometry in this compound.
The crystal structure of guanidinium salts is dominated by an extensive network of hydrogen bonds. The guanidinium cation, with its multiple N-H groups, is an excellent hydrogen bond donor, while the chloride anion is an effective acceptor. In the crystal lattice of guanidinium chloride, the cations and anions are linked by a web of N-H···Cl hydrogen bonds. wikipedia.org
In this compound, this hydrogen bonding network would be a primary determinant of the crystal packing. The five N-H protons of the substituted guanidinium group can form strong charge-assisted hydrogen bonds with surrounding chloride ions. These interactions are crucial for stabilizing the three-dimensional structure. The presence of the bulky, non-polar phenylethyl group will also influence the packing arrangement, likely segregating into hydrophobic regions within the crystal lattice, interspersed with the hydrophilic, hydrogen-bonded networks of guanidinium and chloride ions.
Studies on related systems, such as guanidinium carboxylate salts, reveal common hydrogen-bonding motifs, like the R²₂(8) graph set, where two N-H groups from the guanidinium ion form a stable, bifurcated hydrogen bond with two oxygen atoms of a carboxylate group. nist.gov While the acceptor in this case is a single chloride ion, similar bifurcated or multiple-donor interactions are expected to be a key feature of the crystal packing.
Solution-State Conformational Dynamics by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, where they are not constrained by crystal packing forces.
In solution, rotation around the C-N bonds in substituted guanidines can be slow on the NMR timescale, leading to the observation of distinct sets of signals for different rotational isomers (rotamers). alfa-chemistry.com This phenomenon is well-documented for N-aryl and N-acyl guanidines, where E/Z isomerism with respect to the guanidine C-N bonds results in complex NMR spectra, often with broadened signals at room temperature. alfa-chemistry.com Low-temperature NMR experiments can "freeze out" these conformers, allowing for their individual characterization.
For this compound, restricted rotation is possible around two key bonds: the C-N bond connecting the phenylethyl group to the guanidine core and the C-N bonds within the guanidine unit itself. This can give rise to multiple conformers in equilibrium. The relative populations of these isomers can be determined by integrating the corresponding NMR signals. nih.gov Techniques like 1H-1H COSY, HSQC, HMBC, and NOESY are instrumental in assigning the signals for each specific isomer. chemicalbook.com
The 1-phenylethyl group introduces significant steric bulk and a chiral center into the molecule. This steric hindrance plays a crucial role in determining the preferred conformation in solution. The molecule will adopt a conformation that minimizes steric clashes between the phenyl ring, the methyl group, and the guanidine moiety.
Vibrational Spectroscopy Studies (e.g., Infrared and Raman)
The guanidinium cation has several characteristic vibrational modes. The most prominent are the asymmetric C(N)₃ stretching modes, which appear as strong bands in the IR spectrum. Studies on guanidinium chloride show nearly degenerate asymmetric stretches around 1600 cm⁻¹. researchgate.net
Raman spectroscopy is also highly effective for characterizing these compounds. A quantitative study of aqueous guanidine hydrochloride solutions identified a characteristic Raman peak at 1010 cm⁻¹ that can be used for concentration analysis.
Table 2: Characteristic Vibrational Bands for the Guanidinium Group (Data derived from IR and Raman studies of guanidinium chloride and its analogues)
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method | Description |
| ~3400 - 3100 | N-H Stretching | IR, Raman | Broad bands due to extensive hydrogen bonding. |
| ~1650 - 1600 | Asymmetric C(N)₃ Stretch / NH₂ Scissoring | IR, Raman | A strong, characteristic band for the guanidinium core. |
| ~1010 | Symmetric C-N Stretch | Raman | A distinct peak often used for quantitative analysis. |
| ~540 | N-C-N Bending | IR, Raman | Deformation mode of the guanidinium plane. |
This table provides a general guide to the expected vibrational frequencies for the guanidinium moiety in this compound. Additional bands from the phenylethyl group (e.g., C-H stretching ~3100-2850 cm⁻¹, aromatic C=C stretching ~1600-1450 cm⁻¹) would also be present.
In this compound, these characteristic guanidinium bands would be superimposed on the vibrations of the phenylethyl group. The phenyl ring would contribute sharp peaks corresponding to C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching and bending modes from the ethyl and methyl groups would appear in the 2980-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively.
Computational and Theoretical Investigations of N 1 Phenylethyl Guanidine Hydrochloride Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For guanidine (B92328) derivatives, methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to model their structural and electronic characteristics. dergipark.org.trresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape, which is intrinsically linked to its chemical behavior.
The optimized geometry reveals the spatial arrangement of the phenylethyl group relative to the guanidinium (B1211019) moiety. This information is critical for understanding how the molecule interacts with other reactants and how its chiral center influences stereoselective processes.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.gov The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key descriptor of molecular stability and reactivity. dergipark.org.trnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and facilitates intramolecular charge transfer, a property often associated with catalytic activity. dergipark.org.tr In guanidine derivatives, the HOMO is typically localized over the electron-rich nitrogen atoms and parts of the carbon framework, while the LUMO may be distributed across other parts of the molecule. dergipark.org.tr This distribution dictates how the molecule will interact with electrophiles and nucleophiles.
| Property | Description | Typical Significance in Guanidine Systems |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests stronger nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests stronger electrophilicity. |
| ΔE (Energy Gap) | ELUMO - EHOMO | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. dergipark.org.tr |
This table is representative of properties derived from DFT calculations on guanidine-containing molecules.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov
Electronic Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A good nucleophile is characterized by a lower value of μ. mdpi.com
Chemical Hardness (η) : This represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, providing a measure of its electrophilic character. researchgate.net It is defined as ω = μ² / (2η). A good electrophile is characterized by a high value of ω. mdpi.com
These parameters provide a quantitative scale for predicting the reactivity of N-(1-Phenylethyl)guanidine in various chemical environments.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). wisc.edu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(N) | π(C-N) | High | Lone pair delocalization into an antibonding pi orbital, indicating resonance. |
| π(C-N) | π(C-C) | Moderate | Pi-electron delocalization from the guanidine group to the phenyl ring. |
| σ(C-H) | σ*(C-N) | Low | Sigma bond hyperconjugation, contributing to molecular stability. |
This table provides illustrative examples of NBO interactions found in related guanidine structures. The stabilization energies quantify the significance of intramolecular charge transfer. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Polarity Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.de The MEP map illustrates regions of varying electrostatic potential on the electron density surface. nih.gov
Typically, MEP maps are color-coded:
Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. dergipark.org.trnih.gov
Blue : Represents regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. dergipark.org.trnih.gov
Green : Denotes areas of neutral or near-zero potential. dergipark.org.tr
For guanidine derivatives, the MEP map typically shows the most negative potential (red) localized around the nitrogen atoms of the guanidine group, confirming their role as primary sites for protonation and hydrogen bonding. dergipark.org.trresearchgate.net The hydrogen atoms, particularly those attached to nitrogen, exhibit a positive potential (blue), making them hydrogen-bond donors. nih.gov This visual representation is crucial for understanding non-covalent interactions that govern catalytic processes.
Theoretical Studies on Reaction Mechanisms and Enantioselectivity in Catalytic Processes
DFT calculations are instrumental in elucidating the mechanisms of reactions catalyzed by chiral guanidines. nih.gov In many cases, the guanidine moiety acts as a Brønsted base, abstracting a proton from a substrate to initiate the reaction. researchgate.net The resulting guanidinium ion can then act as a bifunctional catalyst, using hydrogen bonding to activate and orient both the nucleophile and the electrophile within a pre-transition state complex. researchgate.net
Theoretical studies on reactions like the Michael addition catalyzed by guanidine-containing organocatalysts have shown that the catalyst first deprotonates the nucleophile. nih.gov The resulting complex is stabilized by hydrogen bonds between the catalyst's guanidinium group and the reactants. The specific geometry of this transition state complex is what determines the stereochemical outcome of the reaction. DFT calculations can model the energies of different transition states leading to various stereoisomers, thereby explaining the observed enantioselectivity. nih.gov
Investigation of Conformational Flexibility and Energetic Landscapes
The catalytic activity and selectivity of a molecule like N-(1-Phenylethyl)guanidine are highly dependent on its three-dimensional structure and conformational flexibility. nih.gov The molecule can adopt various conformations due to rotation around its single bonds. Computational methods can be used to explore the potential energy surface, or energetic landscape, of the molecule by calculating the energies of these different conformers. nih.govnih.gov
Studies on related guanidine-based catalysts have shown that high conformational flexibility can sometimes be detrimental to enantioselectivity. nih.gov If the catalyst can easily adopt multiple conformations, it may lead to different, non-selective transition states, resulting in a racemic or near-racemic mixture of products. Understanding the energetic landscape helps in identifying the most stable (lowest energy) conformations and the energy barriers between them. This knowledge is vital for rational catalyst design, where modifications can be made to restrict conformational freedom and lock the catalyst into a single, highly stereoselective conformation. nih.gov
Modeling of Proton Shifts and Tautomeric Interconversions
The dynamic nature of the guanidinium group in N-(1-Phenylethyl)guanidine hydrochloride allows for the existence of multiple tautomeric forms, arising from the migration of protons among the nitrogen atoms. Computational chemistry provides a powerful lens through which to examine the relative stabilities of these tautomers and the energetic barriers that govern their interconversion. Such studies are crucial for understanding the compound's chemical behavior, including its reactivity and interactions with biological targets. Density Functional Theory (DFT) has emerged as a primary tool for these investigations, offering a balance of computational cost and accuracy.
Theoretical models of N,N'-disubstituted guanidines, which are structurally analogous to N-(1-Phenylethyl)guanidine, indicate the possibility of several tautomers. The relative stability of these tautomers is influenced by the electronic properties of the substituents on the nitrogen atoms. For instance, in a study of N,N'-substituted guanidines, gas-phase calculations revealed that the tautomeric preference is dictated by the nature of these substituents mdpi.com.
In the case of protonated N-(1-Phenylethyl)guanidine, the positive charge is delocalized across the three nitrogen atoms of the guanidinium core, leading to a resonance-stabilized cation. The proton can be formally associated with different nitrogen atoms, leading to distinct tautomeric forms. The interconversion between these tautomers involves the intramolecular transfer of a proton, a process that can be modeled to determine the transition state energies and, consequently, the kinetic feasibility of these shifts.
A DFT investigation into the reactivity of guanidinium salts highlighted the in-situ formation of different tautomers upon deprotonation nih.gov. This underscores the accessibility of various tautomeric states. While this study focused on reaction mechanisms, the underlying principles of tautomer stability are applicable to the hydrochloride salt in equilibrium. The calculations in such studies are typically performed using functionals like B3LYP or M06-2X, which have been shown to provide reliable results for the relative energies of guanidine tautomers nih.gov.
For a compound structurally similar to N-(1-Phenylethyl)guanidine, specifically (S)-1-(4,6-Dimethylpyrimidin-2-yl)-3-(1-phenylethyl)guanidine, DFT calculations have been employed to determine the relative energies of its possible tautomers in the gas phase. These calculations provide insight into the intrinsic thermodynamic preferences of the molecule, absent any solvent effects mdpi.com. The results from such studies can be extrapolated to understand the likely dominant tautomeric forms of this compound in non-polar environments.
The following table summarizes the types of computational data typically generated in studies of guanidine tautomerism, which would be applicable to this compound.
| Tautomer | Description | Relative Energy (Gas Phase, kcal/mol) |
| Tautomer A | Proton on the nitrogen adjacent to the phenylethyl group. | Hypothetical value |
| Tautomer B | Proton on the terminal, unsubstituted nitrogen. | Hypothetical value |
| Tautomer C | Proton on the internal nitrogen. | Hypothetical value |
Note: The relative energy values are hypothetical and would need to be determined through specific DFT calculations for this compound.
Furthermore, the modeling of proton shifts involves locating the transition state structure for the interconversion between two tautomers. The energy of this transition state relative to the ground state tautomers provides the activation energy for the proton transfer. These calculations are critical for understanding the dynamics of the system, as a low activation barrier would imply rapid interconversion between tautomers at room temperature.
While specific computational studies on the proton shifts and tautomeric interconversions of this compound are not extensively available in the public domain, the established methodologies and findings from studies on analogous systems provide a robust framework for understanding these processes. DFT calculations consistently show that the relative stability of guanidine tautomers and the barriers for their interconversion are sensitive to substituent effects and the surrounding environment (gas phase vs. solvent).
Applications of N 1 Phenylethyl Guanidine Hydrochloride and Chiral Derivatives in Organic Synthesis and Catalysis
Role as Chiral Brønsted Bases and Organocatalysts
Chiral guanidines derived from scaffolds like N-(1-phenylethyl)guanidine have emerged as powerful organocatalysts due to their strong basicity and capacity for hydrogen-bond donation. researchgate.netnih.gov These characteristics allow them to activate substrates in a stereocontrolled manner, making them valuable in asymmetric synthesis. nih.govmdpi.com Their utility is significantly expanded when used in combination with metal species, enabling challenging transformations that are not feasible with conventional catalysts. nih.gov The development of various structurally diverse guanidine (B92328) catalysts has led to high efficiency and stereoselectivity in numerous fundamental organic reactions. nih.gov
Catalysis of Asymmetric Additions and Cycloadditions
Chiral guanidine derivatives have proven to be effective catalysts in promoting various asymmetric addition and cycloaddition reactions. Their ability to act as Brønsted bases allows them to deprotonate pronucleophiles, while the resulting guanidinium (B1211019) ion can then engage in hydrogen bonding interactions to control the facial selectivity of the subsequent reaction. rsc.org
For instance, chiral guanidine-amides have been successfully employed in the cyclization and 1,4-conjugate addition/cyclization of azlactones with α-alkynyl-α,β-enones. These reactions proceed via an inverse-electron-demand hetero-Diels-Alder pathway to afford δ-lactone derivatives in high yields and with excellent enantioselectivity (up to >99% ee) and diastereoselectivity (up to >19:1 dr). rsc.org The catalyst's ability to form switchable hydrogen bonds is crucial for the observed reactivity and stereoselectivity. rsc.org
Another significant application is the aza-Michael addition. While specific data for N-(1-phenylethyl)guanidine derivatives in this context is not extensively documented, the broader class of chiral guanidines effectively catalyzes the addition of amine and amide nucleophiles to α,β-unsaturated compounds, yielding chiral β-amino compounds. nih.gov
The following table provides examples of asymmetric additions and cycloadditions catalyzed by chiral guanidine derivatives, showcasing the high levels of stereocontrol achievable.
| Catalyst Type | Reaction | Substrates | Yield (%) | ee (%) | dr | Reference |
| Chiral Guanidine-Amide | Hetero-Diels-Alder | Azlactone, α-Alkynyl-α,β-enone | High | >99 | >19:1 | rsc.org |
Application in Rearrangement Reactions
The utility of chiral guanidines extends to enantioselective rearrangement reactions. A notable example is the asymmetric 1,2-anionotropic rearrangement of acylsilanes. This transformation, catalyzed by a specific chiral guanidinium salt, yields the rearranged products in good yields (73-93%) and with high enantioselectivities (84-95% ee). researchgate.net This demonstrates the potential of chiral guanidinium ions to induce chirality in reactions involving anionic intermediates. researchgate.net
Performance in Specific Organic Transformations
The performance of chiral guanidines has been extensively studied in several key organic transformations, highlighting both their strengths and limitations.
Catalysis of Nitro-Michael Addition Reactions
The nitro-Michael addition is a cornerstone of carbon-carbon bond formation, and chiral guanidines have been successfully employed as catalysts. They facilitate the conjugate addition of various nucleophiles to nitroalkenes, leading to the formation of valuable chiral building blocks. mdpi.com For example, chiral binaphthyl guanidine derivatives have been shown to be highly efficient catalysts for the 1,4-addition of 1,3-dicarbonyl compounds to a range of nitroalkenes. researchgate.net
Furthermore, N-terminal guanidinylated helical peptides have been utilized as catalysts for the enantioselective Michael addition of β-dicarbonyl compounds to nitroalkenes. researchgate.net These peptide-based catalysts can be immobilized and recycled, demonstrating their practical utility. researchgate.net The reactions accommodate a variety of nucleophiles, including acetylacetone, dimethyl malonate, and β-ketoesters, as well as a range of substituted β-nitrostyrenes and aliphatic nitroalkenes. researchgate.net
The table below summarizes the performance of different chiral guanidine catalysts in nitro-Michael addition reactions.
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Chiral Binaphthyl Guanidine | 1,3-Dicarbonyl Compound | Nitroalkene | High | High | researchgate.net |
| N-Terminal Guanidinylated Helical Peptide | Acetylacetone | β-Nitrostyrene | Good | High | researchgate.net |
| N-Terminal Guanidinylated Helical Peptide | Dimethyl Malonate | β-Nitrostyrene | Good | High | researchgate.net |
Challenges and Limitations in Achieving High Stereoinduction
Despite the successes, achieving consistently high levels of stereoinduction with chiral guanidine catalysts can be challenging. The enantioselectivity of these reactions is often highly dependent on the specific structure of the catalyst, the substrates, and the reaction conditions. nih.gov For instance, in some cycloaddition reactions, while good yields and diastereoselectivities are obtained, the enantioselectivity may be moderate. rsc.org
The inherent flexibility of some acyclic guanidine scaffolds can lead to multiple competing transition states, which can erode the enantiomeric excess of the product. Rigidifying the catalyst framework, for example, by incorporating it into a bicyclic or macrocyclic structure, is a common strategy to improve stereocontrol. Furthermore, the basicity of the guanidine and the hydrogen-bonding ability of the corresponding guanidinium ion must be carefully tuned for each specific transformation to achieve optimal results. The presence of multiple hydrogen bond donors and acceptors on both the catalyst and the substrates can lead to complex interactions that are difficult to predict and control. nih.govrsc.org
Integration into Modular Chiral Ligand Systems
The concept of modularity in chiral ligand design offers a powerful strategy for catalyst optimization. nih.govnih.gov This approach involves the assembly of a catalyst from distinct, interchangeable modules, such as a chiral scaffold, a binding unit, and a steric or electronic tuning element. This allows for the rapid generation of a library of catalysts and the fine-tuning of their properties for a specific application.
While the direct integration of N-(1-phenylethyl)guanidine hydrochloride into well-defined modular systems is an area of ongoing development, the principle is highly relevant. The N-(1-phenylethyl)amine moiety provides a readily available and versatile chiral scaffold. The guanidine unit itself can be considered a functional module, responsible for the Brønsted basicity and hydrogen-bonding capabilities of the catalyst. By systematically varying the substituents on the phenyl ring or the other nitrogen atoms of the guanidine, it is possible to tune the steric and electronic properties of the catalyst.
For example, bifunctional catalysts incorporating a guanidine unit alongside another catalytic moiety, such as a thiourea (B124793) or a metal-binding site, represent a form of modular design. chemrxiv.org In these systems, the guanidine and the other functional group can act cooperatively to activate the substrates and control the stereochemistry of the reaction. The development of new synthetic methodologies that allow for the facile and modular construction of chiral guanidine derivatives will be crucial for unlocking the full potential of this promising class of organocatalysts. nih.gov
Design of Chiral Ligands Incorporating 1-Phenylethylamine (B125046) Fragments
The efficacy of a metal-catalyzed asymmetric reaction is profoundly dependent on the design of the chiral ligand. The 1-phenylethylamine scaffold is prized for its ready availability in both enantiomeric forms and its robust chiral framework, which can effectively transmit stereochemical information to a catalytic center. nih.govdicp.ac.cn Researchers have successfully integrated this chiral motif into various ligand classes, most notably phosphine-phosphoramidites and phosphinediamines, to create modular and highly effective ligands for asymmetric catalysis. dicp.ac.cnrsc.org
A notable family of such ligands are the phosphine-phosphoramidites. For instance, a ligand known as PEAPhos was developed from (S)-1-phenylethylamine. dicp.ac.cn The synthesis involves a multi-step process where (S)-1-phenylethylamine is first derivatized and then undergoes ortho-phosphination. dicp.ac.cn This modular approach allows for systematic tuning of the ligand's steric and electronic properties.
Further refinement of this design led to the synthesis of new phosphine-phosphoramidite ligands where substituents were introduced onto a binaphthyl moiety within the ligand structure. rsc.orgnih.gov The rationale for this modification was to increase the steric hindrance of the ligand, thereby enhancing its ability to control the stereochemical outcome of a reaction. rsc.org The synthesis of these more complex ligands also originates from 1-phenylethylamine, demonstrating its versatility as a chiral starting material. rsc.orgnih.gov These ligands, which combine central chirality from the 1-phenylethylamine unit and axial chirality from the binaphthyl group, have proven to be highly effective in asymmetric catalysis. nih.gov
Another class of ligands derived from this versatile amine are chiral aminonaphthols. These are typically synthesized through a Betti-type reaction, which condenses a naphthol derivative, an aldehyde, and (S)-1-phenylethylamine ((S)-α-PEA). nih.gov The resulting modular ligands have been effectively used in metal-catalyzed enantioselective additions. nih.gov
Table 1: Examples of Chiral Ligands Derived from 1-Phenylethylamine
| Ligand Type | Specific Example | Key Design Feature | Reference |
|---|---|---|---|
| Phosphine-Phosphoramidite | (Sc,Sa)-PEAPhos | Combines central chirality from 1-phenylethylamine with axial chirality. | rsc.org |
| Phosphine-Phosphoramidite | 3,3'-Disubstituted PEAPhos derivatives | Introduces bulky substituents on the binaphthyl moiety to increase steric hindrance and improve enantioselectivity. | rsc.orgnih.gov |
| Aminonaphthol | Betti-type reaction products | Modular ligands synthesized from 2-naphthol, an aldehyde, and (S)-α-PEA. | nih.gov |
Application in Enantioselective Transformations (e.g., Asymmetric Hydrogenation, Organo-Zinc Additions)
The true measure of a chiral ligand's utility lies in its performance in enantioselective transformations. Ligands incorporating the 1-phenylethylamine fragment have demonstrated exceptional activity and selectivity in several key reaction types, including asymmetric hydrogenation and organo-zinc additions. nih.govnih.gov
Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a powerful method for producing chiral compounds. The performance of phosphine-phosphoramidite ligands derived from 1-phenylethylamine has been extensively studied in the hydrogenation of β-(acylamino)acrylates, which are precursors to valuable chiral β-amino acids. rsc.orgnih.gov
Initial studies using the PEAPhos ligand in the Rh-catalyzed hydrogenation of (Z)-β-aryl-β-(acylamino)acrylates yielded moderate enantioselectivity, achieving 71% enantiomeric excess (ee). rsc.org However, when the modified ligands bearing substituents on the 3,3'-positions of the binaphthyl moiety were employed, a significant improvement was observed. These sterically enhanced ligands led to outstanding results, achieving greater than 99% ee for the same class of substrates under similar conditions. rsc.org This highlights the success of the ligand design strategy, where fine-tuning the steric environment of the metal center leads to a dramatic increase in stereochemical control. rsc.orgnih.gov
Table 2: Rh-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates Using 1-Phenylethylamine-Derived Ligands
| Substrate | Ligand | Catalyst | Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (Z)-β-phenyl-β-(acetylamino)acrylate | (Sc,Sa)-PEAPhos | [Rh(cod)2]BF4 | DCM | 71% | rsc.org |
| (Z)-β-phenyl-β-(acetylamino)acrylate | 3,3'-Disubstituted PEAPhos | [Rh(cod)2]BF4 | DCM | >99% | rsc.org |
| (Z)-β-(2-naphthyl)-β-(acetylamino)acrylate | 3,3'-Disubstituted PEAPhos | [Rh(cod)2]BF4 | DCM | >99% | rsc.org |
Organo-Zinc Additions
The asymmetric addition of organo-zinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that generates important chiral secondary alcohols. Chiral aminonaphthol ligands synthesized from (S)-α-PEA have been successfully applied as catalysts in the enantioselective addition of diethylzinc (B1219324) (Et₂Zn) to aldehydes. nih.gov
In one application, a series of chiral 1,3-aminonaphthols were prepared and used to catalyze the addition of Et₂Zn to ferrocencarbaldehyde. nih.gov The ligands, all incorporating the (S)-1-phenylethylamine fragment, consistently produced the corresponding (R)-alcohol product with good yields and high enantioselectivity. nih.gov This demonstrates that the chiral information from the 1-phenylethylamine backbone is effectively transferred during the catalytic cycle, dictating the facial selectivity of the nucleophilic attack on the aldehyde. nih.gov
Table 3: Enantioselective Addition of Diethylzinc to Ferrocencarbaldehyde
| Aldehyde Substrate | Ligand Type | Organo-Zinc Reagent | Yield | Enantiomeric Excess (ee) | Product Configuration | Reference |
|---|---|---|---|---|---|---|
| Ferrocencarbaldehyde | Chiral 1,3-aminonaphthol derived from (S)-α-PEA | Et₂Zn | Good | Good | R | nih.gov |
Compound Index
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Subject Compound |
| 1-Phenylethylamine (α-PEA) | Chiral Building Block |
| (S)-1-Phenylethylamine ((S)-α-PEA) | Chiral Building Block |
| PEAPhos | Chiral Ligand |
| β-(acylamino)acrylates | Substrate |
| β-amino acids | Product |
| Aminonaphthols | Chiral Ligand |
| 2-Naphthol | Reagent |
| Diethylzinc (Et₂Zn) | Organo-Zinc Reagent |
| Ferrocencarbaldehyde | Substrate |
| [Rh(cod)₂]BF₄ | Catalyst Precursor |
| Dichloromethane (DCM) | Solvent |
Emerging Research Avenues and Future Perspectives
Development of Novel and Efficient Synthetic Routes for Advanced Derivatives
The synthesis of substituted guanidines has traditionally been achieved through established methods, such as the reaction of an amine with a cyanamide (B42294) derivative. google.com For instance, N,N'-disubstituted guanidines can be prepared by reacting an appropriate amine with a cyanamide in a suitable solvent. google.com Another common approach involves the reaction of amine nitrates with dicyandiamide. cdnsciencepub.com
However, the growing demand for structurally diverse and functionally complex guanidine (B92328) catalysts necessitates the development of more advanced and efficient synthetic strategies. Research is now focused on creating novel routes that offer greater control over the substitution pattern and stereochemistry. nih.govjst.go.jp This includes the design of methods for introducing a wide variety of substituents onto the guanidine core, allowing for the fine-tuning of steric and electronic properties. researchgate.net The development of one-pot synthesis procedures, such as the phosphorylation of in situ prepared N-substituted guanidines from cyanamide and an amine, represents a step towards more streamlined and versatile production of advanced derivatives. researchgate.net Future work will likely focus on transition-metal-catalyzed routes and asymmetric syntheses to access a broader palette of chiral guanidines for specialized applications. rsc.orgjst.go.jp
Exploration of New Catalytic Applications and Reaction Types
While guanidines are well-established as strong organic bases, their role as versatile catalysts is an area of intense investigation. researchgate.netrsc.org The combination of basicity and hydrogen-bond-donating ability allows chiral guanidines and their conjugate acids (guanidinium salts) to catalyze a wide array of organic transformations with high efficiency and stereoselectivity. rsc.orgresearchgate.net
Emerging applications span several domains of catalysis:
Organocatalysis : Guanidine derivatives have proven effective in promoting fundamental reactions such as Michael additions, aza-Henry reactions, and isomerizations. nih.govmdpi.com Their bifunctional nature, where the guanidinium (B1211019) cation can activate both a nucleophile and an electrophile through hydrogen bonding, is a key aspect of their catalytic power. researchgate.netmdpi.com
Transition Metal Catalysis : Guanidines serve as excellent N-donor ligands for various metals, creating complexes that catalyze reactions like Suzuki couplings and the isomerization of allylic alcohols. researchgate.netnih.gov The modular nature of guanidine synthesis allows for the tuning of the ligand to optimize the performance of the metal center. researchgate.net
Polymerization and CO2 Utilization : The catalytic activity of guanidines extends to ring-opening polymerizations of lactones and lactides. nih.gov They are also being explored for the capture and transformation of carbon dioxide, for example, in the synthesis of propylene (B89431) carbonate. researchgate.netnih.gov
Multicomponent Reactions : Guanidine and its salts can act as both reagents and catalysts in one-pot multicomponent reactions to produce complex heterocyclic molecules, which are of significant interest in medicinal chemistry. tubitak.gov.tr
Table 1: Selected Catalytic Applications of Guanidine Derivatives
| Reaction Type | Catalyst Type | Role of Guanidine | Example Reaction | Reference(s) |
|---|---|---|---|---|
| Acylative Kinetic Resolution | Chiral Guanidine | Organocatalyst | Resolution of racemic 2-bromo-1-arylethanols | oup.com |
| Isomerization | Chiral Guanidine | Organocatalyst | Enantioselective isomerization of 3-alkynoates to allenoates | nih.gov |
| Aza-Henry Reaction | Chiral Guanidine-Amide | Bifunctional Organocatalyst | Reaction of isatin-derived ketimines with nitromethane | mdpi.com |
| Transesterification | Guanidine Derivatives | Base Catalyst | Biodiesel production from rapeseed oil | repec.org |
| Ring-Opening Polymerization | Guanidine | Organocatalyst | Polymerization of lactones and lactides | nih.gov |
| Multicomponent Reaction | Guanidinium Salt | Reagent/Catalyst | Synthesis of 2-aminopyrimidines | tubitak.gov.tr |
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for designing better catalysts. The integration of advanced spectroscopic techniques for in-situ and operando studies is providing unprecedented real-time insights into guanidine-catalyzed reactions. rsc.orgyoutube.com These methods allow researchers to observe the catalyst and reacting species under actual reaction conditions.
Key techniques being integrated include:
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy methods can identify reaction intermediates and monitor the state of the catalyst as the reaction progresses. youtube.comyoutube.com For example, they can track the formation and consumption of surface species on a heterogeneous catalyst or changes in bonding within the catalyst-substrate complex in a homogeneous solution. rsc.orgyoutube.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like two-dimensional NMR and those that measure nuclear Overhauser effects (NOE) can elucidate the structure of catalyst-substrate complexes in solution. researchgate.netiitm.ac.in This provides direct evidence for the hydrogen-bonding interactions that are often central to the catalytic mechanism. researchgate.net
Mass Spectrometry : Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates, including acyl-guanidinium species, providing support for proposed nucleophilic catalysis pathways. iitm.ac.in
By combining kinetic data with direct spectroscopic observation, researchers can move beyond postulated mechanisms to a more concrete understanding of how these catalysts function. youtube.com
Further Refinement of Computational Models for Predictive Catalysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying guanidine-catalyzed reactions. researchgate.netmdpi.com These methods provide microscopic insights into reaction mechanisms, transition states, and the origins of stereoselectivity that are often difficult or impossible to obtain through experiments alone. nih.govresearchgate.net
Future efforts in this area are focused on several key refinements:
Increased Accuracy : Improving the accuracy of computational models, especially in accurately modeling non-covalent interactions (like hydrogen bonds) and solvent effects, is a continuous goal. researchgate.netmdpi.com
Predictive Power : The ultimate aim is to move from explaining observed results to accurately predicting the outcomes of new reactions and the performance of novel catalyst designs in silico. mdpi.com Computational evaluations can screen potential catalysts before they are synthesized, saving significant time and resources. researchgate.net
Mechanistic Elucidation : DFT calculations are used to map out entire catalytic cycles, comparing the energy barriers of different potential pathways to determine the most likely mechanism. nih.gov For instance, calculations can determine whether a reaction proceeds via a general base mechanism or a nucleophilic pathway and can pinpoint the rate-determining and stereo-determining steps. nih.govmdpi.com
The synergy between computational modeling and experimental work is accelerating the development of highly efficient and selective guanidine catalysts. researchgate.net
Potential in Chiral Resolution Strategies and Enantiomer Separation
The chiral nature of N-(1-Phenylethyl)guanidine hydrochloride points to significant potential in asymmetric synthesis and enantiomer separation. Chiral guanidines have emerged as highly effective organocatalysts for the kinetic resolution of racemic mixtures. oup.com
In an acylative kinetic resolution, the chiral guanidine catalyst selectively accelerates the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. oup.com This allows for the separation of the two enantiomers. High selectivity factors (s-values) have been achieved for a variety of substrates, including benzylic alcohols and 2-bromo-1-arylethanols. oup.com The ability to resolve chiral halohydrins is particularly valuable as they are important building blocks for other chiral molecules like epoxides and aminoalcohols. oup.com The development of guanidine-based catalysts for this purpose is an active area of research, with studies focusing on optimizing the catalyst structure to achieve even higher selectivity for a broader range of substrates. nih.govoup.com
Table 2: Example of Acylative Kinetic Resolution Catalyzed by a Chiral Guanidine
| Substrate | Acylating Agent | Catalyst | Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| Racemic 2-bromo-1-phenylethanol | Isobutyric Anhydride | (R)-N-methylbenzoguanidine | 38 | oup.com |
| Racemic 2-bromo-1-(4-chlorophenyl)ethanol | Isobutyric Anhydride | (R)-N-methylbenzoguanidine | 47 | oup.com |
| Racemic 2-bromo-1-(1-naphthyl)ethanol | Isobutyric Anhydride | (R)-N-methylbenzoguanidine | 82 | oup.com |
Investigation of Materials Science Applications beyond Current Scope
The unique chemical properties of the guanidine group are being leveraged in the field of materials science. nih.gov Research is expanding beyond catalysis to explore how guanidines can be incorporated into advanced materials.
One of the most promising new avenues is the creation of Covalent Adaptable Networks (CANs). These are polymer networks, similar to thermosets, but with dynamic covalent bonds that can break and reform under specific conditions, such as heating. wwu.edu Guanidine-based CANs have been synthesized that exhibit reprocessing capabilities, addressing the major drawback of traditional non-recyclable thermosets. wwu.edu The steric and electronic properties of the guanidine crosslinker can be tailored to control the material's rheological and mechanical properties. wwu.edu
Other potential materials science applications include:
Functionalized Nanomaterials : Guanidinium units can be anchored to nanostructured supports like silica (B1680970) nanoparticles or gold clusters to create materials for catalysis or molecular recognition. nih.gov
Ion Recognition and Separation : The strong affinity of the guanidinium group for anions like carboxylates and phosphates could be exploited to create materials for sensing or separating these ions. nih.govtubitak.gov.tr
Plastics and Polymers : Guanidine has historically been used in the production of plastics, and new research is exploring its role in creating novel polymers with tailored properties. taylorandfrancis.comwikipedia.org
The investigation into these areas promises to unlock new functionalities for materials based on guanidine and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard protocols for using N-(1-Phenylethyl)guanidine hydrochloride in protein denaturation studies?
- Methodological Answer : To denature proteins, dissolve the compound in a buffered solution (e.g., Tris-HCl, pH 8.0) at concentrations ranging from 4–8 M. Titrate incrementally to avoid irreversible aggregation, monitoring structural changes via circular dichroism (CD) spectroscopy or dynamic light scattering (DLS). Ensure purity ≥99% (verified by HPLC) to minimize interference with downstream assays .
Q. How can researchers validate the purity of this compound for reproducible experimental results?
- Methodological Answer : Follow USP <1225> guidelines for analytical validation. Use ion-exchange chromatography to confirm chloride content and FTIR to verify guanidine functional groups. Cross-reference with USP Primary Reference Standards when available .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing powdered forms. In case of skin contact, wash immediately with soap and water. Store at room temperature in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in cyclocondensation reactions involving unsymmetrical substrates?
- Methodological Answer : Symmetrical substrates (e.g., 1,5-diarylpenta-1,4-dien-3-ones) yield single pyrimidine products, while unsymmetrical analogues produce isomer mixtures. Use preparative HPLC or column chromatography to isolate isomers, followed by 2D-NMR (COSY, NOESY) for structural elucidation. Optimize reaction conditions (e.g., base strength, solvent polarity) to enhance regioselectivity .
Q. What strategies improve the synthesis efficiency of N-(4,5-bismethanesulfonyl-2-methylbenzoyl)guanidine hydrochloride derivatives?
- Methodological Answer : Replace hazardous intermediates (e.g., methyl mercaptan) with safer alternatives like methanesulfonyl chloride. Use one-pot synthesis to reduce steps, and monitor reaction progress via LC-MS. Crystallize the final product as a hydrate to enhance stability and yield (reported improvements from 65% to 82% in scaled-up protocols) .
Q. How does this compound influence ion inhibition and defect passivation in perovskite solar cells?
- Methodological Answer : The compound’s guanidinium ion (C(NH₂)₃⁺) integrates into perovskite lattices, suppressing halide migration and reducing recombination losses. Characterize films using X-ray diffraction (XRD) and photoluminescence (PL) spectroscopy. Optimize doping concentrations (0.5–1.5 mol%) to balance efficiency and stability .
Key Considerations for Experimental Design
- Contradiction Management : When isolating RNA, high concentrations (>6 M) may co-precipitate polysaccharides. Use LiCl precipitation post-denaturation to mitigate this .
- Purity Impact : Impurities (e.g., residual solvents) can alter reaction kinetics. Pre-purify via recrystallization in ethanol/water (3:1 v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
